4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 2,4-difluorophenol with piperidine in the presence of a suitable base and solvent . The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenoxy group can enhance binding affinity and selectivity towards these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
4-[(2,4-Difluorophenoxy)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-(2,4-Difluorophenoxy)piperidine: This compound lacks the hydrochloride group, which can affect its solubility and reactivity.
3-[(3,4-Difluorophenoxy)methyl]piperidine: This compound has a different substitution pattern on the phenoxy group, which can influence its binding properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can enhance its solubility and stability in various applications .
Properties
IUPAC Name |
4-[(2,4-difluorophenoxy)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDUIKZQKOJBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623845 |
Source
|
Record name | 4-[(2,4-Difluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-39-4 |
Source
|
Record name | 4-[(2,4-Difluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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